molecular formula C4H2I2N2 B1310669 2,4-Diiodopyrimidine CAS No. 262353-34-4

2,4-Diiodopyrimidine

Cat. No. B1310669
M. Wt: 331.88 g/mol
InChI Key: OWKYCEXJWCVTMS-UHFFFAOYSA-N
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Description

2,4-Diiodopyrimidine is a pyrimidine derivative that contains two iodine atoms attached to the carbon atoms in the 2 and 4 positions . It has a molecular formula of C4H2I2N2 .


Molecular Structure Analysis

The molecular structure of 2,4-Diiodopyrimidine consists of a pyrimidine ring with iodine atoms attached at the 2 and 4 positions . The molecular weight is 331.88 g/mol . The InChI code is 1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H .


Physical And Chemical Properties Analysis

2,4-Diiodopyrimidine is a pale-yellow to yellow solid . It has a molecular weight of 331.88 g/mol . The compound has a topological polar surface area of 25.8 Ų .

Scientific Research Applications

Trends and Gaps in 2,4-D Research

A scientometric review has analyzed global trends in studies about the toxicity of 2,4-D herbicides, which include 2,4-Diiodopyrimidine. The study highlights the rapid advancement in the field of 2,4-D toxicology and mutagenicity, emphasizing key areas such as occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones. This comprehensive analysis underscores the concentrated collaborative efforts in understanding the specific characteristics of 2,4-D toxicity and mutagenicity, and the trends in research focus on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Synthesis and Antibacterial Properties

Research into 2,4-Diiodopyrimidine includes studies on its synthesis and potential as an antibacterial agent. A study on 2-amino-1,4-dihydropyrimidines, which are structurally related to 2,4-Diiodopyrimidine, explored efficient synthetic routes using ultrasound irradiation. This study combined in vitro and in silico analysis to examine the antibacterial activity and pharmacokinetic properties of these compounds, indicating their promise as multitarget antibacterial ligands (Ahmad et al., 2016).

Inhibition of Hepatitis B Virus Replication

Research has also been conducted on the use of 2',3'-dideoxy-3'-thiapyrimidine nucleosides, closely related to 2,4-Diiodopyrimidine, in inhibiting hepatitis B virus (HBV) DNA replication. These compounds showed potency in stopping viral DNA replication at low concentrations, suggesting their potential in treating HBV infection (Doong et al., 1991).

Bactericidal Properties

Studies on 6-(p-Hydroxyphenylazo)-2,4-dihydroxypyrimidine, a derivative of 2,4-Diiodopyrimidine, have demonstrated its bactericidal properties for gram-positive bacteria like Streptococcus fecalis. This compound specifically inhibits the synthesis of deoxyribonucleic acid (DNA) in bacteria without affecting other major areas of intermediary metabolism or the synthesis of proteins and cell wall material. Such specific inhibition indicates its potential in developing targeted antibacterial treatments (Brown & Handschumacher, 1966).

Anticancer Drug Dosage Optimization

The role of dihydropyrimidine dehydrogenase (DPD) in the metabolism of fluoropyrimidine anticancer drugs has been a subject of study. A polymorphism in DPD is associated with severe toxicity from these drugs. Research has shown the feasibility and safety of DPYD*2A genotype-guided dosing, which can significantly improve the safety of fluoropyrimidine therapy for individual patients. This approach to drug dosing could be cost-saving and more effective for patient treatment (Deenen et al., 2016).

Design of Biologically Active Compounds

2-Aminopyrimidin-4(3H)-one and its derivatives, which include compounds like 2,4-Diiodopyrimidine, have been the focus of research for designing biologically active compounds. Over the past two decades, this research has been directed towards developing antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, certain forms of cancer, anti-inflammatory, and hormonal drugs. This demonstrates the diverse potential applications of these compounds in medicinal chemistry (Erkin, Krutikov, & Garabadzhiu, 2021).

Corrosion Inhibition

2,4-Diiodopyrimidine and its derivatives have been studied for their corrosion inhibitive performance on steel surfaces in acidic environments. Computational studies including quantum chemical parameters have shown a correlation between theoretical data and experimental results, suggesting their effectiveness as corrosion inhibitors (Masoud et al., 2010).

Safety And Hazards

The safety data sheet for 2,4-Diiodopyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2,4-diiodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKYCEXJWCVTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459252
Record name 2,4-diiodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diiodopyrimidine

CAS RN

262353-34-4
Record name 2,4-Diiodopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262353-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-diiodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JM Schomaker, TJ Delia - The Journal of organic chemistry, 2001 - ACS Publications
The Suzuki coupling reaction has been used extensively for the synthesis of a wide variety of unsymmetrical biaryl compounds. We have extended this reaction to demonstrate the utility …
Number of citations: 191 pubs.acs.org
S Achelle, Y Ramondenc, G Dupas, N Plé - Tetrahedron, 2008 - Elsevier
In this contribution, we describe the synthesis of bis- and tris(arylethylnyl)pyrimidine oligomers using Sonogashira, Negishi and Suzuki cross-coupling reactions and starting from chloro …
Number of citations: 56 www.sciencedirect.com
T HIRAYAMA, M KAMADA, H TSURUMI… - Chemical and …, 1976 - jstage.jst.go.jp
When the reaction of Ila with hydrogen chloride or bromide was carried out in acetic acid at room temperature, the product isolated depended upon the reaction time and the molar …
Number of citations: 24 www.jstage.jst.go.jp
LF Lindskov - 1969 - openprairie.sdstate.edu
The purpose of this investigation was to compare the effects of two varying distributions of practice sessions upon the improvement of long jump performance of women. Twenty-two …
Number of citations: 2 openprairie.sdstate.edu
K Singh, A Jana, P Lippmann, I Ott, N Das - Inorganica Chimica Acta, 2019 - Elsevier
Two new organometallic compounds (1 and 2) containing multiple platinum(II) centers have been synthesized. 1 and 2 are structural isomers having the same molecular formula but …
Number of citations: 8 www.sciencedirect.com
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 161 onlinelibrary.wiley.com
MM Murray - 1997 - search.proquest.com
The design, synthesis and magnetic characterization of thiophene-based models for the polaronic ferromagnet are described. Synthetic strategies employing Wittig and Suzuki coupling …
Number of citations: 2 search.proquest.com
A Leprêtre, A Turck, N Plé, P Knochel, G Quéguiner - Tetrahedron, 2000 - Elsevier
A preparation of Grignard derivatives of diazines is described using a halogen magnesium exchange reaction. This convenient method allows the functionalization of these rings at 0C …
Number of citations: 45 www.sciencedirect.com

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